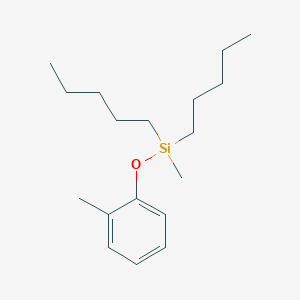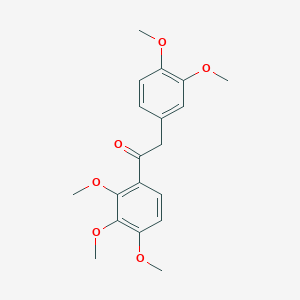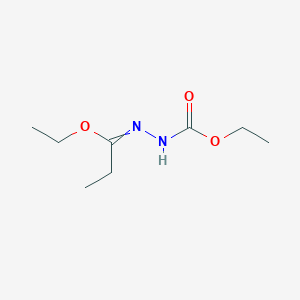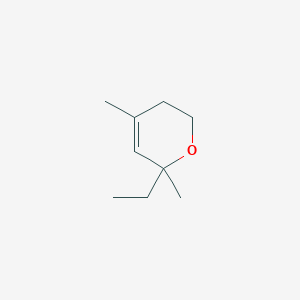
Methyl(2-methylphenoxy)dipentylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2-methylphenoxy)dipentylsilane: is an organosilicon compound with the molecular formula C18H32OSi . This compound is characterized by the presence of a silicon atom bonded to a methyl group, a 2-methylphenoxy group, and two pentyl groups. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(2-methylphenoxy)dipentylsilane typically involves the reaction of 2-methylphenol with dipentylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-methylphenol attacks the silicon atom, displacing the chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl(2-methylphenoxy)dipentylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Amino or thio-substituted silanes.
Scientific Research Applications
Methyl(2-methylphenoxy)dipentylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable building block for the development of new materials.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress.
Industry: this compound is used in the production of specialty coatings and adhesives, where its unique properties enhance the performance of the final products.
Mechanism of Action
The mechanism of action of Methyl(2-methylphenoxy)dipentylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile reagent in organic synthesis. The phenoxy group can participate in aromatic substitution reactions, while the pentyl groups provide hydrophobic interactions that can stabilize the compound in various environments.
Comparison with Similar Compounds
Phenyltrimethylsilane: Similar in structure but with a phenyl group instead of a 2-methylphenoxy group.
Diphenyldimethylsilane: Contains two phenyl groups instead of a 2-methylphenoxy group and two pentyl groups.
Methylphenylsilane: Contains a phenyl group and a methyl group instead of a 2-methylphenoxy group and two pentyl groups.
Uniqueness: Methyl(2-methylphenoxy)dipentylsilane is unique due to the presence of the 2-methylphenoxy group, which imparts specific electronic and steric properties to the compound. This makes it more reactive in certain types of chemical reactions compared to its analogs. Additionally, the two pentyl groups provide increased hydrophobicity, which can be advantageous in applications requiring non-polar environments.
Properties
CAS No. |
59646-08-1 |
|---|---|
Molecular Formula |
C18H32OSi |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl-(2-methylphenoxy)-dipentylsilane |
InChI |
InChI=1S/C18H32OSi/c1-5-7-11-15-20(4,16-12-8-6-2)19-18-14-10-9-13-17(18)3/h9-10,13-14H,5-8,11-12,15-16H2,1-4H3 |
InChI Key |
SGYJZJFIXJYKKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Si](C)(CCCCC)OC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)




![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
